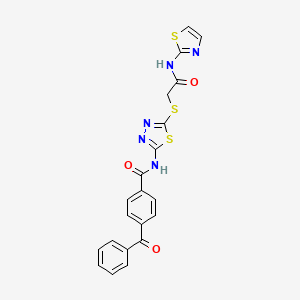
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensors for Transition Metal Ions
The chemical structure of interest is closely related to compounds that have been investigated for their molecular recognition abilities toward transition metal ions. Notably, the synthesis and characterization of related compounds have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. The complexation with Cu2+ ions is accompanied by a color change from orange to intense blue, indicating potential applications as chemosensors for transition metal ions, specifically copper. This is supported by LOD (Limit of Detection) values of Cu2+ with related compounds being significantly low, demonstrating high sensitivity and specificity in detecting copper ions in various solvents (Gosavi-Mirkute et al., 2017).
CDK2 Inhibitors for Anti-Proliferative Activity
Research into related naphthyl and pyrrolidinyl derivatives has highlighted their potential as CDK2 inhibitors, showcasing significant anti-proliferative activity against various human cancer cell lines. This includes HCT-116, MCF-7, HepG2, and A549, with some derivatives demonstrating IC50 values comparable to known inhibitors. Such findings underscore the relevance of these compounds in developing new therapeutic agents targeting cell cycle regulation and cancer treatment, indicating a promising area for further exploration (Abdel-Rahman et al., 2021).
Conducting Polymers from Low Oxidation Potential Monomers
Derivatives based on pyrrolidin-1-yl and naphthalen-1-yl groups have been utilized in the synthesis of conducting polymers through electropolymerization. Such compounds exhibit low oxidation potentials, making the resultant polymers stable in their electrically conducting form. This opens avenues for the development of novel conducting materials with potential applications in electronics, electrochromic devices, and energy storage technologies (Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O3/c1-32-23-12-11-18(15-21(23)26)28-25(31)24(30)27-16-22(29-13-4-5-14-29)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15,22H,4-5,13-14,16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAVYQKPJNFPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methoxyphenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
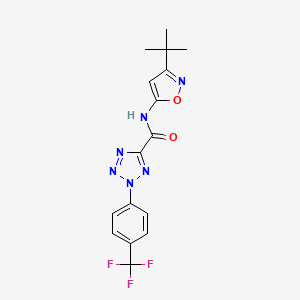
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)
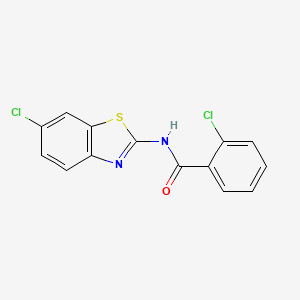
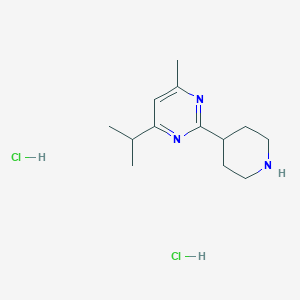
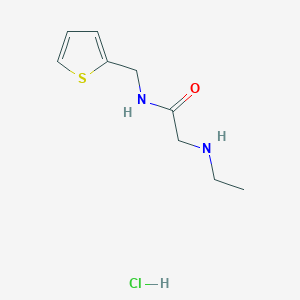
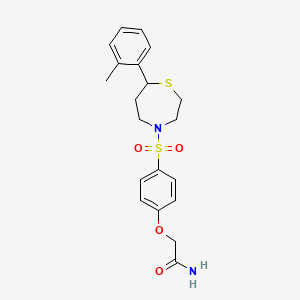
![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)
